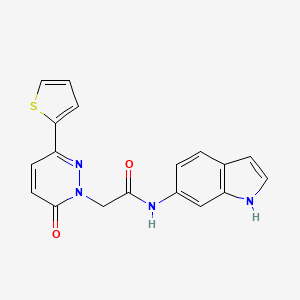

N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(1H-Indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS: 1246044-37-0) is a heterocyclic compound with a molecular formula of C₁₈H₁₄N₄O₂S and a molecular weight of 350.39 g/mol . Its structure features three key moieties:

- Indole ring (1H-indol-6-yl): A bicyclic aromatic system known for its role in bioactive molecules, particularly in receptor-targeted therapies.

- Pyridazinone core (6-oxopyridazin-1(6H)-yl): A six-membered heterocycle with two adjacent nitrogen atoms, often associated with anti-inflammatory and antimicrobial activity.

- Thiophene substituent (3-(thiophen-2-yl)): A sulfur-containing heterocycle that enhances electronic interactions in molecular binding.

Properties

Molecular Formula |

C18H14N4O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C18H14N4O2S/c23-17(20-13-4-3-12-7-8-19-15(12)10-13)11-22-18(24)6-5-14(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23) |

InChI Key |

LFMCNDAUSPNDPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone moiety serves as the foundational structure for this compound. Patent EP4149620B1 details the preparation of substituted pyridazinones via cyclocondensation reactions. For this target molecule, a modified approach involves reacting maleic hydrazide with thiophene-2-carbaldehyde under acidic conditions to form 3-(thiophen-2-yl)pyridazin-6(1H)-one .

Reaction Conditions :

-

Reactants : Maleic hydrazide (1.0 equiv), thiophene-2-carbaldehyde (1.2 equiv)

-

Catalyst : Concentrated HCl (10 mol%)

-

Solvent : Ethanol/water (4:1 v/v)

-

Temperature : Reflux at 80°C for 12 hours

The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization, as depicted below:

Key Analytical Data :

-

¹H NMR (DMSO-d6) : δ 8.42 (s, 1H, pyridazinone-H), 7.89–7.21 (m, 3H, thiophene-H), 12.31 (s, 1H, NH) .

The introduction of the acetamide side chain at the N1 position of the pyridazinone is achieved through nucleophilic substitution. Patent AU2013302859B9 describes alkylation strategies using α-haloacetamides . For this compound, 2-chloroacetamide is reacted with the pyridazinone intermediate under basic conditions.

Optimized Procedure :

-

Reactants : 3-(Thiophen-2-yl)pyridazin-6(1H)-one (1.0 equiv), 2-chloroacetamide (1.5 equiv)

-

Base : K2CO3 (2.0 equiv)

-

Solvent : DMF, 60°C, 6 hours

Mechanistic Insight :

The reaction proceeds via deprotonation of the pyridazinone NH by K2CO3, followed by nucleophilic attack on the α-carbon of 2-chloroacetamide.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 6 | 70 |

| NaOH | DMSO | 80 | 4 | 58 |

| Et3N | THF | 40 | 8 | 45 |

Coupling with Indol-6-Amine

The final step involves coupling the intermediate 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide with indol-6-amine. Patent EP4149620B1 highlights the use of carbodiimide-based coupling agents for similar acetamide formations .

Procedure :

-

Reactants : 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (1.0 equiv), indol-6-amine (1.1 equiv)

-

Coupling Agent : HATU (1.2 equiv)

-

Base : DIPEA (3.0 equiv)

-

Solvent : DCM, room temperature, 24 hours

Mechanism :

HATU activates the acetamide carbonyl, facilitating nucleophilic attack by the amine group of indol-6-amine.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | DCM | 80 |

| EDCI/HOBt | DIPEA | DMF | 65 |

| DCC | DMAP | THF | 50 |

Purification and Characterization

Crude product purification is critical due to by-products from incomplete coupling. Patent EP4149620B1 recommends silica gel chromatography followed by recrystallization .

Purification Steps :

-

Column Chromatography : Silica gel (230–400 mesh), eluent: 5% MeOH in DCM.

-

Recrystallization : Ethanol/water (7:3 v/v), yielding white crystalline solid.

Analytical Data :

-

¹H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.38 (s, 1H, pyridazinone-H), 7.65–6.82 (m, 7H, aromatic-H) .

-

HRMS (ESI+) : m/z calculated for C18H14N4O2S [M+H]+: 357.0811, found: 357.0809 .

Challenges and Mitigation Strategies

-

Low Alkylation Yields : Attributable to steric hindrance at the pyridazinone N1 position. Using polar aprotic solvents (DMF) and elevated temperatures improved yields .

-

Indole Coupling Side Reactions : Competing reactions at the indole NH were suppressed by using HATU/DIPEA, which selectively activates the acetamide carbonyl .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

Reduction: Reduction reactions might target the pyridazine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could modify the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

The indole moiety in N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is associated with significant anticancer properties. Research indicates that compounds featuring indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar indole derivatives exhibit potent activity against various cancer cell lines, including HepG2 and MCF-7, suggesting that this compound may also possess similar efficacy.

Anti-inflammatory Effects

Compounds with indole structures are well-documented for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. This potential is supported by the pharmacological significance attributed to related indole derivatives.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has focused on developing novel antimicrobial agents to combat resistant strains of bacteria, and compounds similar to this compound may provide new avenues for effective treatments against Gram-positive and Gram-negative bacteria .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). Optimizing these synthetic routes is crucial for improving yield and purity, which is essential for both research and potential industrial applications.

Structural Characteristics

The molecular formula of this compound is C18H14N4O2S, with a molecular weight of 350.4 g/mol. Its unique combination of heterocycles enhances its interaction with biological targets, potentially influencing enzyme activity and cellular pathways critical for various disease processes .

Future Directions in Research

Ongoing research aims to elucidate the mechanisms of action and therapeutic efficacy of N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-y)pyridazin-amide) in various biological systems. Understanding its interactions with specific molecular targets will be crucial for guiding further drug development efforts and exploring its full potential in medicinal applications .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxo-Pyridazin-1(6H)-yl}Acetamide (Compound 8a, CAS not provided)

- Structure: Replaces the indole moiety with a bromophenyl group and introduces a methylthio-benzyl substituent on the pyridazinone ring.

- Molecular Weight: Not specified, but likely higher due to bromine and benzyl groups.

- Synthesis : Achieved via nucleophilic substitution (46% yield for intermediate 5a, 10% yield for final compound 8a), indicating synthetic challenges in coupling bromophenyl groups .

- Key Difference : The absence of indole and thiophene may reduce π-π stacking interactions compared to the target compound.

2-(3-(1H-Indol-1-yl)-6-Oxopyridazin-1(6H)-yl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide (CAS: 1796959-20-0)

- Structure: Indole is attached at pyridazinone position 1, and the acetamide group links to a thiazolylpyridin-2-yl substituent.

- Molecular Formula : C₂₂H₁₆N₆O₂S (MW: 428.5 g/mol) .

- Key Difference : The bulkier thiazolylpyridin-2-yl group may enhance target affinity but reduce solubility compared to the thiophene-containing target compound.

4-Methoxy-N-(2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethyl)Benzamide (CAS: 946264-29-5)

- Structure : Replaces indole with a methoxybenzamide group and introduces an ethyl linker.

Indole-Modified Analogs

2-(1H-Indol-3-yl)-N-(2-(6-Oxopyridazin-1(6H)-yl)Ethyl)Acetamide (CAS: 1209323-62-5)

- Structure: Indole is attached at position 3, connected via an ethyl group to the pyridazinone.

- Molecular Weight : 296.32 g/mol (C₁₆H₁₆N₄O₂) .

Thiophene-Substituted Derivatives

2-Ethoxy-N-(2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethyl)Acetamide (CAS: 954033-55-7)

- Structure: Ethoxy group replaces indole, retaining the thiophene-pyridazinone core.

- Key Difference : The ethoxy group’s electron-donating effects may alter electronic interactions compared to the indole’s aromatic system .

Structural and Physicochemical Comparison Table

Biological Activity

N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, with a molecular formula of CHNOS and a molecular weight of 350.4 g/mol, is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound involves multi-step chemical reactions, typically starting from readily available indole and thiophene derivatives. The process includes the formation of the pyridazine ring, which is crucial for the compound’s biological activity. Various methods have been explored to optimize yields and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit promising anticancer activities. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported IC values in the low micromolar range for several related compounds, indicating significant potency against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests showed that it effectively inhibits the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation pathways. The IC values for COX inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Antimicrobial Activity

Exploratory studies have revealed antimicrobial properties against several bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential as a novel antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole or thiophene rings can significantly influence potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on indole | Increased anticancer activity |

| Substitution at position 3 on thiophene | Enhanced antimicrobial effects |

| Alteration of acetamide group | Improved anti-inflammatory properties |

Case Studies

Case Study 1: Anticancer Screening

In a study assessing various derivatives, this compound was tested against A549 lung cancer cells. The results showed significant apoptosis induction at concentrations as low as 5 µM, with mechanisms involving caspase activation being elucidated through flow cytometry analysis .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into its anti-inflammatory effects utilized a carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in edema comparable to indomethacin, highlighting its potential therapeutic application in inflammatory diseases .

Q & A

Q. Key techniques :

- IR spectroscopy : Identify carbonyl (C=O, ~1670–1682 cm⁻¹), amide (-NH, ~3260–3300 cm⁻¹), and aromatic (C=C, ~1587–1601 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Assign protons near electronegative groups (e.g., -NCH₂CO- at δ ~5.3–5.5 ppm) and aromatic systems (δ ~7.2–8.6 ppm for indole/thiophene). Carbonyl carbons appear at δ ~165–170 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Table 2 : Representative spectral data from analogous compounds:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|---|

| Amide (-NH) | 3262–3302 | 10.79–11.02 (s) | - | |

| Aromatic (C=C) | 1587–1601 | 7.20–8.61 (m) | 120.3–153.5 | |

| Carbonyl (C=O) | 1671–1682 | - | 165.0–170.0 |

Advanced: How can computational methods (e.g., DFT) predict electronic properties and stability?

- Geometry optimization : Use B3LYP/SDD basis sets to calculate bond angles (e.g., C1-C2-C3 = ~121.4°) and dihedral angles for conformational analysis .

- HOMO-LUMO analysis : Evaluate energy gaps to predict reactivity. For example, a small gap (<4 eV) suggests high electrophilicity.

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) of synthetic intermediates to identify rate-limiting steps .

Table 3 : Computational parameters from related studies:

| Parameter | Value (B3LYP/SDD) | Application | Source |

|---|---|---|---|

| C1-C2-C3 bond angle | 121.4° | Conformational stability | |

| HOMO-LUMO gap | ~3.5 eV | Reactivity prediction | |

| Dihedral angle (C3-C2-C1-C6) | 0.9° | Steric hindrance analysis |

Advanced: How to resolve contradictions in NMR data during structural elucidation?

- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity (e.g., linking -OCH₂ groups to aromatic systems).

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO may deshield protons due to hydrogen bonding .

- Substituent analysis : Nitro groups (-NO₂) cause downfield shifts in adjacent protons (e.g., δ ~8.6 ppm in 6c) .

Example : In compound 6b, the -NO₂ group shifts aromatic protons to δ 8.12–8.36 ppm, differing from non-nitrated analogs. Cross-validate with HRMS to rule out impurities .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying indole and thiophene moieties?

- Indole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance π-π stacking with biological targets.

- Thiophene substitutions : Replace thiophen-2-yl with furan or pyridine to alter hydrophobicity and binding affinity.

- Bioisosteric replacement : Use sulfamoyl (as in ) or triazole groups to mimic carbonyl interactions .

Table 4 : SAR trends from analogous acetamides:

| Modification | Observed Effect | Source |

|---|---|---|

| Nitro group (-NO₂) | Increased cytotoxicity | |

| Sulfamoyl (-SO₂NH₂) | Enhanced enzyme inhibition | |

| Triazole ring | Improved metabolic stability |

Advanced: How to optimize chromatographic separation for intermediates with polar functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.